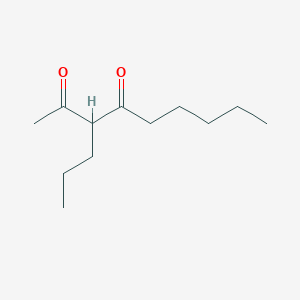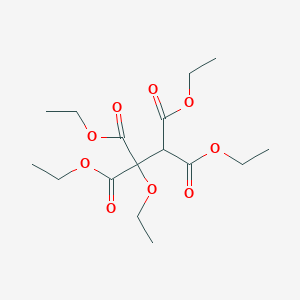
Tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate, also known as 1,1,2,2-ethanetetracarboxylic acid tetraethyl ester, is an organic compound with the molecular formula C14H22O8. It is a tetraester derivative of ethanetetracarboxylic acid and is characterized by its four ester functional groups. This compound is used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate can be synthesized through the esterification of ethanetetracarboxylic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where ethanetetracarboxylic acid and ethanol are fed into a reactor with an acid catalyst. The product is then purified through distillation or recrystallization to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield ethanetetracarboxylic acid and ethanol.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Ethanetetracarboxylic acid and ethanol.
Transesterification: New esters and ethanol.
Reduction: Primary alcohols derived from the ester groups.
Aplicaciones Científicas De Investigación
Tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme-catalyzed ester hydrolysis reactions.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate primarily involves its ester functional groups. These groups can undergo hydrolysis, transesterification, and reduction reactions, which are facilitated by various catalysts and reagents. The molecular targets and pathways involved depend on the specific reaction and application. For example, in hydrolysis reactions, the ester bonds are cleaved by water molecules, often catalyzed by acids or bases .
Comparación Con Compuestos Similares
Similar Compounds
- Tetraethyl 1,1,2,2-ethanetetracarboxylate
- Tetrakis(ethoxycarbonyl)ethane
- 1,1,2,2-Tetracarbethoxyethane
Uniqueness
Tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate is unique due to its specific ester configuration and the presence of four ester groups, which provide multiple reactive sites for chemical transformations. This makes it a versatile compound in organic synthesis and research applications .
Propiedades
Número CAS |
113563-35-2 |
|---|---|
Fórmula molecular |
C16H26O9 |
Peso molecular |
362.37 g/mol |
Nombre IUPAC |
tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate |
InChI |
InChI=1S/C16H26O9/c1-6-21-12(17)11(13(18)22-7-2)16(25-10-5,14(19)23-8-3)15(20)24-9-4/h11H,6-10H2,1-5H3 |
Clave InChI |
DDOOOUNKRXMZFY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)C(C(=O)OCC)(C(=O)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]-](/img/structure/B14291865.png)
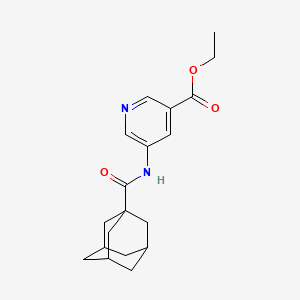
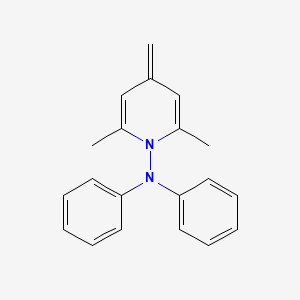
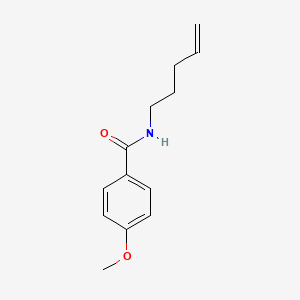

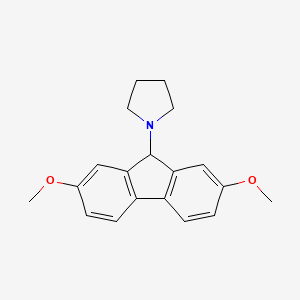
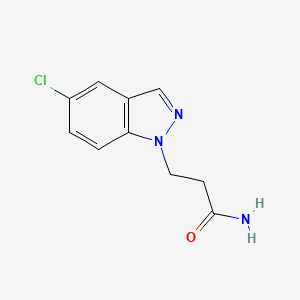
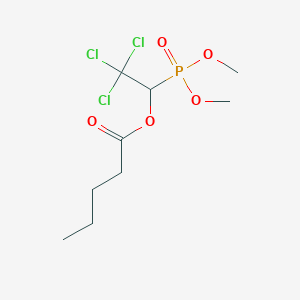
silane](/img/structure/B14291895.png)
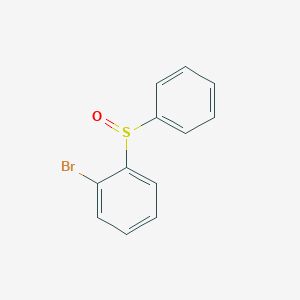
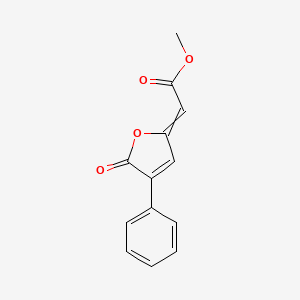
![11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile](/img/structure/B14291918.png)

